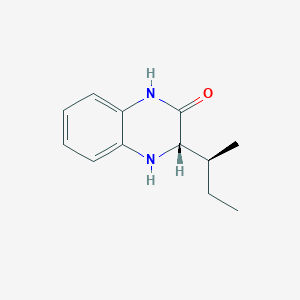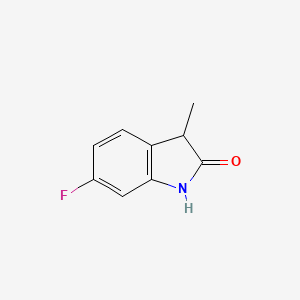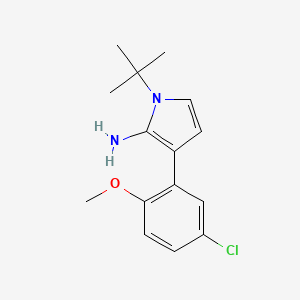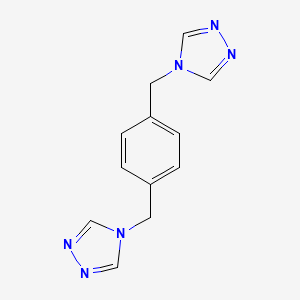![molecular formula C9H10BNO4 B15051643 [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with cyanomethoxy and methoxy groups. The presence of these functional groups imparts distinct chemical characteristics, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid typically involves the borylation of appropriately substituted aromatic precursors. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysis to couple aryl halides with boronic acid derivatives . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The cyanomethoxy group can be reduced to form primary amines or other reduced products.
Substitution: The methoxy and cyanomethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction of the cyanomethoxy group can produce primary amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Its unique functional groups make it a versatile building block for the synthesis of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Mecanismo De Acción
The mechanism of action of [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with various functional groups. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes that can undergo further transformations . This reactivity is exploited in various applications, including catalysis, drug design, and material science.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the cyanomethoxy and methoxy groups, making it less versatile in certain reactions.
[3-Methoxyphenyl]boronic acid: Similar but lacks the cyanomethoxy group, which reduces its reactivity in certain transformations.
[4-Methoxyphenyl]boronic acid: Similar but lacks the cyanomethoxy group, affecting its overall reactivity and applications.
Uniqueness
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid is unique due to the presence of both cyanomethoxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for a broader range of applications compared to simpler boronic acids .
Propiedades
Fórmula molecular |
C9H10BNO4 |
|---|---|
Peso molecular |
206.99 g/mol |
Nombre IUPAC |
[3-(cyanomethoxy)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO4/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11/h2-3,6,12-13H,5H2,1H3 |
Clave InChI |
UJPNPYMLWKLQDS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OC)OCC#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


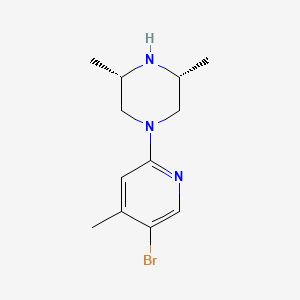

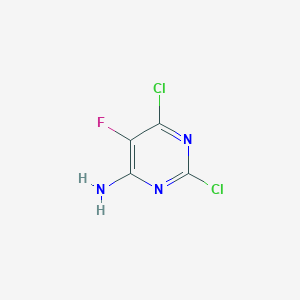
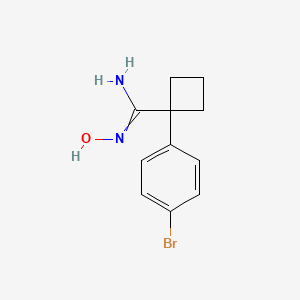


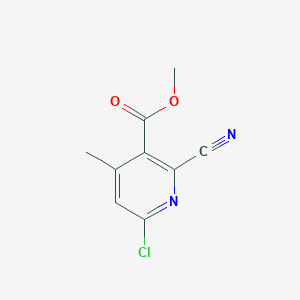
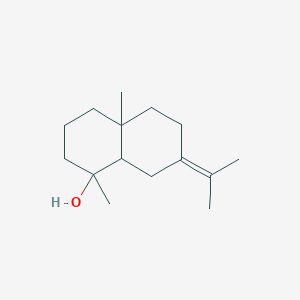
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)

